(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine. The sulfonyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under study. For example, the presence of multiple polar groups could make the compound soluble in polar solvents like water or methanol .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Agents
The design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety have demonstrated antimicrobial properties. These compounds were synthesized through reactions involving ethoxycarbonylhydrazones and morpholinoethanamine, further treated with aryl sulfonyl chlorides to obtain 2-arylsulfonyl-1,2,4-triazole-3-ones, showing good to moderate antimicrobial activity (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012) Design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents.
Cancer Research
Certain quinazolinone analogs have shown promising antitumor activities. These compounds were synthesized and evaluated using the National Cancer Institute's antitumor screen protocol, demonstrating significant potential as antitumor agents. This suggests that similar structures could be explored for cancer research applications (Al-Obaid et al., 2009) Substituted quinazolines, part 3. Synthesis, in vitro antitumor activity and molecular modeling study of certain 2-thieno-4(3H)-quinazolinone analogs.
Antioxidant Properties
The synthesis of pyrazolopyridine derivatives has shown that these compounds exhibit antioxidant properties, suggesting a potential application in the development of antioxidant agents. This indicates that compounds with similar structural features may also possess useful antioxidant activities (Gouda, 2012) Synthesis and Antioxidant Evaluation of Some New Pyrazolopyridine Derivatives.
Anticancer Agents
Phenylaminosulfanyl-1,4-naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, showing potent cytotoxic activity. This highlights the potential of similar compounds in the development of anticancer agents (Ravichandiran et al., 2019) Synthesis and Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety.
Future Directions
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-(2-ethoxyethyl)benzo[g][1,3]benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2/c1-4-35-16-15-31-25-14-11-21-7-5-6-8-24(21)26(25)37-28(31)29-27(32)22-9-12-23(13-10-22)38(33,34)30-17-19(2)36-20(3)18-30/h5-14,19-20H,4,15-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHUYVUTVOZZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide |
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